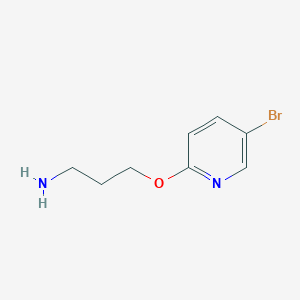

3-((5-Bromopyridin-2-yl)oxy)propan-1-amine

Description

Contextual Significance of Pyridine-Based Ethers and Amines in Organic Chemistry

The pyridine (B92270) ring is a fundamental heterocyclic scaffold that is structurally related to benzene (B151609) but with one methine group replaced by a nitrogen atom. wikipedia.orgglobalresearchonline.net This substitution imparts unique chemical properties, including basicity and an ability to participate in hydrogen bonding, which makes the pyridine nucleus a privileged structure in medicinal chemistry and materials science. nih.govnih.gov Pyridine derivatives are integral to a vast number of pharmaceuticals, agrochemicals, and functional materials, acting as key pharmacophores or versatile ligands. globalresearchonline.netresearchgate.netresearchgate.net

Amines are another cornerstone of organic chemistry, characterized by a basic nitrogen atom with a lone pair of electrons. byjus.com This feature makes them excellent nucleophiles and bases, and they are central to the synthesis of countless organic compounds. universalclass.comnumberanalytics.com Amines are ubiquitous in nature, forming the basis of amino acids, neurotransmitters, and alkaloids, and are present in a wide array of synthetic drugs, dyes, and polymers. amerigoscientific.compurkh.com

The combination of a pyridine core with ether and amine functionalities creates a molecular framework with significant potential. The ether linkage provides conformational flexibility, while the primary amine group offers a reactive site for further chemical modification. Molecules incorporating these features are of great interest as they can interact with biological targets through various non-covalent interactions and serve as versatile intermediates for building more complex molecular structures. rsc.orgjchemrev.com

Strategic Importance of Brominated Pyridines as Synthetic Handles

Halogenated aromatic compounds, particularly brominated derivatives, are exceptionally valuable intermediates in organic synthesis. The bromine atom on a pyridine ring acts as a "synthetic handle," allowing for a wide range of subsequent chemical transformations. chempanda.com Bromopyridines are stable, readily available precursors that can be functionalized through numerous well-established reactions. chempanda.comwikipedia.org

The strategic importance of the bromo-substituent lies in its ability to participate in a variety of transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Key examples include:

Suzuki-Miyaura Coupling: Reaction with boronic acids to form new C-C bonds, enabling the connection of the pyridine ring to other aryl or alkyl groups. mdpi.com

Heck Reaction: Coupling with alkenes to introduce vinyl groups. wikipedia.org

Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with amines, amides, or N-heterocycles. wikipedia.org

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

The presence of a bromine atom, as in 3-((5-Bromopyridin-2-yl)oxy)propan-1-amine, therefore provides a specific site for selective modification, allowing chemists to elaborate the molecule into a diverse library of more complex derivatives. This capability is crucial for applications such as drug discovery, where systematic structural modifications are necessary to optimize biological activity. researchgate.net

Overview of the Chemical Compound's Structural Features and Nomenclature

The compound this compound possesses a distinct molecular architecture defined by three key components: a substituted pyridine ring, an ether linkage, and an aliphatic primary amine.

5-Bromopyridin-2-yl group: The core of the molecule is a pyridine ring. A bromine atom is substituted at the 5-position, and the ring is connected to the rest of the molecule at the 2-position.

Oxy linkage: An ether bond (-O-) connects the pyridine ring at the C2 position to the propyl chain.

Propan-1-amine chain: A three-carbon aliphatic chain is attached to the ether's oxygen atom. A primary amine group (-NH2) is located at the terminal position (C1) of this chain.

The systematic IUPAC name precisely describes this arrangement, indicating the connectivity and substitution pattern of the entire structure.

Chemical Compound Properties

| Property | Value |

|---|---|

| Systematic Name | This compound |

| Molecular Formula | C₈H₁₀BrN₃O |

| Molecular Weight | 231.09 g/mol |

| Key Functional Groups | Pyridine, Bromo-aryl, Ether, Primary Amine |

Current Gaps and Future Directions in Academic Research on Analogous Chemical Entities

While the individual components of this compound (pyridines, aryl bromides, ethers, amines) are extensively studied, a notable gap exists in the academic literature regarding this specific molecule and its direct analogues. Research on pyridine derivatives often focuses on variations in substitution patterns that have led to known biologically active compounds or materials with specific properties.

Future research directions for analogous chemical entities are likely to follow several promising paths:

Exploration of Synthetic Utility: A primary focus would be to use the dual functionality of the bromo and amine groups. The bromine allows for cross-coupling reactions to build complexity on the pyridine ring, while the amine group can be used in amide bond formation, reductive amination, or the synthesis of other nitrogen-containing heterocycles.

Medicinal Chemistry Applications: Given that the pyridine scaffold is a cornerstone of drug discovery, analogous compounds will likely be synthesized and screened for various biological activities. nih.govresearchgate.net The flexible ether-amine side chain is a common feature in ligands for G-protein coupled receptors (GPCRs) and ion channels.

Development of Novel Ligands: The nitrogen atom of the pyridine ring and the primary amine can act as coordination sites for metal ions. This opens up possibilities for designing novel ligands for catalysis or functional metal-organic frameworks (MOFs).

Scope and Objectives of Focused Academic Inquiry for this compound

A focused academic inquiry into this compound would be aimed at filling the current knowledge gap and establishing its value as a synthetic intermediate. The primary objectives of such a research program would be:

Synthesis and Characterization: To develop an efficient and scalable synthetic route to produce high-purity this compound and to thoroughly characterize its structural and physicochemical properties using modern analytical techniques (NMR, MS, IR, etc.).

Reactivity Profiling: To systematically investigate the reactivity of the compound's key functional groups. This includes exploring a range of palladium-catalyzed cross-coupling reactions at the C-Br bond and various transformations of the primary amine group.

Library Synthesis: To utilize the compound as a versatile building block to generate a library of novel, more complex pyridine derivatives. This would demonstrate its utility as a scaffold for creating chemical diversity.

Preliminary Application Screening: To conduct initial screening of the synthesized derivatives in areas where pyridine-ether-amine motifs are known to be active, such as medicinal chemistry or materials science, to identify potential leads for further development.

By pursuing these objectives, the scientific community can fully elucidate the chemical potential of this compound and integrate it into the broader toolkit of synthetic organic chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C8H11BrN2O |

|---|---|

Molecular Weight |

231.09 g/mol |

IUPAC Name |

3-(5-bromopyridin-2-yl)oxypropan-1-amine |

InChI |

InChI=1S/C8H11BrN2O/c9-7-2-3-8(11-6-7)12-5-1-4-10/h2-3,6H,1,4-5,10H2 |

InChI Key |

MOUCBISGBNOOFY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1Br)OCCCN |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 3 5 Bromopyridin 2 Yl Oxy Propan 1 Amine

Retrosynthetic Dissection and Key Synthetic Disconnections

Retrosynthetic analysis of 3-((5-bromopyridin-2-yl)oxy)propan-1-amine reveals two primary disconnections that guide its synthesis. The first is the ether linkage between the pyridine (B92270) ring and the propan-1-amine side chain. This suggests a disconnection to 5-bromo-2-hydroxypyridine and a suitable three-carbon synthon bearing a terminal amine or a precursor. The second key disconnection is the carbon-nitrogen bond of the propan-1-amine moiety, which points towards a precursor with a terminal leaving group that can be displaced by an amine or an ammonia equivalent.

A plausible retrosynthetic pathway involves:

Disconnection 1 (C-O bond): this compound can be conceptually broken down into 5-bromo-2-hydroxypyridine and 3-aminopropan-1-ol or a derivative.

Disconnection 2 (C-N bond): The propan-1-amine can be disconnected to a 3-halopropoxy or 3-(tosyloxy)propoxy pyridine intermediate and an amine source.

This analysis allows for the identification of readily available starting materials and the strategic planning of the forward synthesis.

Established Synthetic Routes for the Core Structure

The construction of the this compound core relies on well-established and robust chemical transformations.

Etherification Strategies for Pyridinyloxy Linkages

The formation of the pyridinyloxy ether bond is a critical step. A common and effective method is the Williamson ether synthesis. This involves the reaction of the sodium or potassium salt of 5-bromo-2-hydroxypyridine with a 3-halopropanamine derivative, often with a protected amine group. The choice of base, solvent, and temperature is crucial for optimizing the yield and minimizing side reactions.

| Reactants | Conditions | Outcome |

| 5-Bromo-2-hydroxypyridine, 3-chloropropan-1-amine | NaH, DMF | Formation of the ether linkage |

| 5-Bromo-2-hydroxypyridine, 3-bromopropan-1-amine | K2CO3, Acetone | Etherification with milder base |

Another approach involves the Mitsunobu reaction, which allows for the coupling of 5-bromo-2-hydroxypyridine with 3-aminopropan-1-ol under mild, neutral conditions using triphenylphosphine and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) nih.gov.

Amination Reactions for Propan-1-amine Moiety Introduction

The introduction of the terminal amine group can be achieved through various amination strategies. One common method is the reduction of a corresponding nitrile or azide. For instance, a 3-((5-bromopyridin-2-yl)oxy)propanenitrile can be reduced to the primary amine using reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation quora.comquora.comshaalaa.com.

Alternatively, direct amination of a terminal halide or sulfonate ester with ammonia or a protected ammonia equivalent can be employed. Reductive amination of an aldehyde precursor is another viable route, where 3-((5-bromopyridin-2-yl)oxy)propanal could be reacted with ammonia in the presence of a reducing agent researchgate.net.

Orthogonal Protecting Group Strategies in Synthesis

Given the presence of a reactive primary amine, protecting group strategies are often essential to prevent undesired side reactions during the synthesis. Orthogonal protecting groups are particularly valuable as they allow for the selective deprotection of one functional group in the presence of others fiveable.menih.govwikipedia.org.

For the amine functionality, common protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The Boc group is acid-labile, while the Cbz group can be removed by hydrogenolysis. This orthogonality allows for the manipulation of other parts of the molecule without affecting the protected amine fiveable.meiris-biotech.de. For example, a Boc-protected 3-aminopropanol can be used in the etherification step, and the Boc group can be subsequently removed under acidic conditions to yield the final product.

| Protecting Group | Protection Method | Deprotection Condition |

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc)2O | Trifluoroacetic acid (TFA) or HCl |

| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate | H2, Pd/C (Hydrogenolysis) |

Modern Catalytic Approaches for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Modern catalytic methods have revolutionized the synthesis of complex molecules, and the derivatization of the this compound core is no exception. The bromine atom on the pyridine ring serves as a versatile handle for various cross-coupling reactions.

Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) on Bromopyridine

The bromopyridine moiety is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond between the bromopyridine and a boronic acid or ester derivative. This is a powerful tool for introducing aryl, heteroaryl, or alkyl substituents at the 5-position of the pyridine ring researchgate.netmdpi.comresearchgate.netacs.orgacs.org. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and functional group tolerance.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of a carbon-nitrogen bond between the bromopyridine and an amine. This method is particularly useful for synthesizing derivatives where the bromine atom is replaced by a primary or secondary amine acs.orgchemspider.comchemspider.comacs.orgfigshare.com. The use of specialized phosphine ligands is often necessary to promote the catalytic cycle and overcome the challenges associated with the electron-deficient nature of the pyridine ring acs.orgacs.org.

These modern catalytic methods provide a highly efficient and modular approach to diversify the this compound scaffold, allowing for the synthesis of a wide range of analogs for further investigation.

| Reaction | Catalyst/Ligand | Coupling Partner | Bond Formed |

| Suzuki-Miyaura | Pd(PPh3)4, Pd(OAc)2/SPhos | Aryl/heteroaryl boronic acid | C-C |

| Buchwald-Hartwig | Pd2(dba)3/BINAP, Pd(OAc)2/XPhos | Primary/secondary amine | C-N |

Chiral Catalyst Development for Enantioselective Synthesis (if applicable to derivatives)

One notable approach involves the use of chiral tertiary amine Lewis base catalysts to generate C(1)-ammonium enolates, which can then react with various electrophiles. rsc.org For instance, the addition of a C(1)-ammonium enolate intermediate, generated from an aryl ester, to pyridinium salts allows for the enantioselective synthesis of α-functionalized ester-substituted 1,4-dihydropyridines. rsc.org

Another strategy for obtaining chiral amines is through the diastereoselective addition of organometallic reagents to chiral sulfinimines derived from aldehydes. For the synthesis of (R)- and (S)-1-(pyridin-2-yl)ethan-1-amine, pyridine-2-carboxaldehyde is reacted with a chiral t-butyl sulfinamide. The subsequent addition of a Grignard reagent, such as methyl magnesium bromide, proceeds with high diastereoselectivity to furnish the desired chiral amine after removal of the sulfinyl group. youtube.com The stereochemical outcome is dictated by the coordination of the magnesium metal to the nitrogen atoms of the pyridine and the sulfinamide, leading to a rigid chair-like transition state. youtube.com

The development of chiral catalysts for the synthesis of derivatives of this compound could potentially involve asymmetric reduction of a corresponding ketone or imine precursor, or through kinetic resolution of a racemic mixture of the amine.

Flow Chemistry and Continuous Processing in Compound Synthesis

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. uc.pt The synthesis of substituted pyridines has been successfully adapted to continuous flow systems.

For example, the Bohlmann–Rahtz pyridine synthesis and the Hantzsch dihydropyridine synthesis can be performed in a microwave flow reactor or a conductively heated flow platform. beilstein-journals.orgresearchgate.net In the Bohlmann–Rahtz reaction, the use of a Brønsted acid catalyst in a continuous flow setup allows for a one-step Michael addition and cyclodehydration without the need to isolate intermediates, leading to trisubstituted pyridines as single regioisomers in good yields. beilstein-journals.orgresearchgate.net

A chemoenzymatic strategy for the synthesis of chiral pyridine-containing amines has also been developed in a continuous flow system. This process involves a biocatalytic transamination reaction in a biphasic system, followed by inline Boc-protection and a Suzuki coupling reaction. acs.org This multistep sequence highlights the modularity of flow chemistry, allowing for the telescoping of several reaction steps into a continuous process. acs.org

The synthesis of this compound could be adapted to a flow process. The nucleophilic aromatic substitution reaction between 2,5-dibromopyridine and 3-aminopropan-1-ol could potentially be performed in a heated flow reactor, allowing for precise control over reaction temperature and residence time to optimize the yield and minimize the formation of byproducts.

Green Chemistry Principles and Sustainable Synthesis Approaches

Green chemistry principles aim to reduce the environmental impact of chemical processes. nih.gov For the synthesis of pyridine derivatives, several green approaches have been developed, including the use of environmentally friendly solvents, catalysts, and energy sources. nih.govmdpi.com

Multicomponent reactions (MCRs) are a key strategy in green chemistry as they combine three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps and waste generation. nih.gov The synthesis of polysubstituted pyridines can be achieved through a one-pot, three-component reaction involving an aldehyde, a β-enamine carbonyl compound, and a source of ammonia, with the oxidation of the intermediate dihydropyridine occurring in situ. mdpi.com

The use of greener solvents, such as water or bio-based solvents like Cyrene, is another important aspect of sustainable synthesis. arkat-usa.org Additionally, solvent-free reaction conditions are highly desirable. For instance, the synthesis of N-substituted amines has been achieved through a mechanochemical grinding procedure, which avoids the use of bulk solvents. mdpi.com

For the synthesis of this compound, a greener approach would involve the use of a non-toxic, biodegradable solvent, or potentially a solvent-free reaction. The choice of base for the Williamson ether synthesis step is also crucial, with weaker bases like potassium carbonate being preferable to stronger, more hazardous bases like sodium hydride.

Mechanistic Studies of Synthetic Reactions

Understanding the reaction mechanisms is fundamental to optimizing synthetic processes. The synthesis of this compound likely proceeds through a nucleophilic aromatic substitution (SNAr) mechanism.

The SNAr mechanism typically involves a two-step addition-elimination process. wikipedia.orgchemistrysteps.com In the first step, the nucleophile (in this case, the alkoxide of 3-aminopropan-1-ol) attacks the electron-deficient pyridine ring at the carbon atom bearing the leaving group (the bromine atom at the 2-position). This addition step leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is delocalized over the aromatic ring and is further stabilized by the electron-withdrawing nature of the nitrogen atom in the pyridine ring. wikipedia.org

In the second step, the leaving group (bromide ion) is eliminated, and the aromaticity of the pyridine ring is restored to yield the final product. chemistrysteps.com The position of the bromo substituent on the pyridine ring is critical. Pyridines are generally more reactive towards nucleophilic substitution when the leaving group is at the 2- or 4-position, as the negative charge in the Meisenheimer complex can be effectively delocalized onto the electronegative nitrogen atom. wikipedia.org

An alternative pathway for the ether formation is the Williamson ether synthesis, which is a classic SN2 reaction. mesa247.pewikipedia.org However, for an aryl halide, this typically requires activation by electron-withdrawing groups or the use of a catalyst. In the context of a bromopyridine, the SNAr pathway is generally more plausible.

Kinetic studies of SNAr reactions provide insights into the rate-determining step of the reaction. For most SNAr reactions, the initial addition of the nucleophile to the aromatic ring is the rate-determining step. wikipedia.org This is because this step involves the disruption of the aromatic system, which is energetically unfavorable. libretexts.org

The rate of the reaction is influenced by several factors:

The nature of the nucleophile: Stronger nucleophiles will react faster.

The nature of the leaving group: The reactivity order for halogens in SNAr reactions is typically F > Cl > Br > I. This is because the more electronegative the halogen, the more it activates the ring towards nucleophilic attack, which is the rate-determining step. nih.gov

The solvent: Polar aprotic solvents, such as DMSO or DMF, are generally preferred for SNAr reactions as they can solvate the cation of the nucleophile's salt, leaving the anion more nucleophilic. jk-sci.com

While specific kinetic data for the synthesis of this compound is not available, studies on related systems, such as the reactions of substituted N-methylpyridinium ions with piperidine, have shown that the mechanism can be more complex. In some cases, the deprotonation of the addition intermediate can be the rate-determining step. nih.gov

Chemical Reactivity and Derivatization Strategies for 3 5 Bromopyridin 2 Yl Oxy Propan 1 Amine

Reactivity at the Bromopyridine Moiety

The bromopyridine portion of the molecule is susceptible to a variety of transformations, including nucleophilic and electrophilic aromatic substitution, as well as metal-halogen exchange reactions.

Nucleophilic Aromatic Substitution Reactions

The bromine atom on the pyridine (B92270) ring can be displaced by various nucleophiles through transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 5-position of the pyridine ring is well-suited for palladium-catalyzed cross-coupling reactions such as the Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki Coupling: In a typical Suzuki reaction, the bromopyridine can be coupled with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. wikipedia.orgharvard.eduorganic-chemistry.orglibretexts.orgresearchgate.net This allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 5-position of the pyridine ring.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between the bromopyridine and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. scirp.orgsoton.ac.ukrsc.orgsemanticscholar.orgwikipedia.org This reaction is highly efficient for the synthesis of alkynyl-substituted pyridines.

Buchwald-Hartwig Amination: This reaction provides a route to synthesize N-aryl or N-heteroaryl compounds by coupling the bromopyridine with a primary or secondary amine in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgchemspider.comorganic-chemistry.orgresearchgate.net This allows for the introduction of a wide range of amino substituents at the 5-position.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Bromopyridine Scaffolds

| Coupling Reaction | Reactants | Catalyst System | Product Type |

| Suzuki Coupling | Aryl/vinyl boronic acid | Pd catalyst, Base | Aryl/vinyl-substituted pyridine |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Alkynyl-substituted pyridine |

| Buchwald-Hartwig Amination | Primary/secondary amine | Pd catalyst, Base | Amino-substituted pyridine |

Electrophilic Aromatic Substitution Reactions

While the pyridine ring is generally considered electron-deficient and less reactive towards electrophilic aromatic substitution (EAS) compared to benzene (B151609), the substituents on the ring can influence the regioselectivity of such reactions. The alkoxy group at the 2-position is an activating group and an ortho-, para-director, while the bromine at the 5-position is a deactivating group but also an ortho-, para-director.

Given the positions of these substituents, electrophilic attack would be directed to the positions ortho and para to the activating alkoxy group. However, the deactivating effect of the bromine and the pyridine nitrogen must be considered. Reactions such as halogenation or nitration, if they were to occur, would likely proceed at the positions influenced by the activating alkoxy group, though potentially requiring harsh reaction conditions. nih.govchemrxiv.orgresearchgate.netchemrxiv.orggoogle.comguidechem.com

Lithiation and Subsequent Electrophilic Quenching Reactions

The bromine atom on the pyridine ring can undergo metal-halogen exchange with strong organolithium bases, such as n-butyllithium or tert-butyllithium, at low temperatures to form a lithiated pyridine intermediate. This highly reactive organolithium species can then be quenched with a variety of electrophiles to introduce a wide range of functional groups at the 5-position.

Furthermore, the alkoxy group at the 2-position can act as a directed metalation group (DMG), facilitating the deprotonation of the adjacent C-3 position with a strong base. researchgate.netresearchgate.netarkat-usa.orgbaranlab.orguwindsor.ca This provides an alternative route to functionalize the pyridine ring. The choice of base and reaction conditions can allow for selective functionalization at either the 3- or 5-position.

Transformations Involving the Primary Amine Functional Group

The primary amine of the propanamine side chain is a versatile functional group that can readily undergo a variety of chemical transformations.

Acylation, Alkylation, and Sulfonylation Reactions

Acylation: The primary amine can be easily acylated using acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form the corresponding amides. For instance, reaction with acetyl chloride would yield N-(3-((5-bromopyridin-2-yl)oxy)propyl)acetamide. nih.gov

Alkylation: The nucleophilic primary amine can be alkylated with alkyl halides or other alkylating agents. This can lead to the formation of secondary and tertiary amines.

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base leads to the formation of stable sulfonamides. nih.govgoogle.comresearchgate.netnih.gov For example, reaction with p-toluenesulfonyl chloride would yield N-(3-((5-bromopyridin-2-yl)oxy)propyl)-4-methylbenzenesulfonamide.

Formation of Imines, Amides, and Ureas

Imines: The primary amine can undergo condensation with aldehydes or ketones to form imines, also known as Schiff bases. scirp.orgnih.govlibretexts.orglibretexts.orgchemistrysteps.com This reaction is typically carried out under conditions that facilitate the removal of water.

Amides: As mentioned in the acylation section, the formation of amides is a fundamental transformation of the primary amine group. A wide variety of amide derivatives can be synthesized by reacting the amine with different carboxylic acid derivatives. nih.gov

Ureas: The primary amine can react with isocyanates or other carbamoylating agents to form urea (B33335) derivatives. nih.govorganic-chemistry.orgnih.govunipr.itscispace.com For example, reaction with phenyl isocyanate would yield 1-(3-((5-bromopyridin-2-yl)oxy)propyl)-3-phenylurea.

Table 2: Representative Transformations of the Primary Amine Group

| Reaction Type | Reagent | Functional Group Formed |

| Acylation | Acetyl chloride | Amide |

| Sulfonylation | p-Toluenesulfonyl chloride | Sulfonamide |

| Imine Formation | Benzaldehyde | Imine (Schiff Base) |

| Urea Formation | Phenyl isocyanate | Urea |

Cyclization Reactions to Form Heterocyclic Derivatives

The terminal primary amine of the aminopropoxy side chain is a key functional group for constructing novel heterocyclic systems through intramolecular cyclization. While direct literature on the cyclization of 3-((5-Bromopyridin-2-yl)oxy)propan-1-amine is not extensively detailed, plausible reaction pathways can be inferred from established syntheses of related nitrogen-containing heterocycles like imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrazines. nih.govrsc.orgnih.govacs.org

One potential strategy involves a multi-step, one-pot reaction. The primary amine can be reacted with an α-haloketone to form an N-substituted intermediate. Subsequent intramolecular nucleophilic attack by the pyridine nitrogen onto the newly introduced carbonyl group, followed by dehydration, would lead to the formation of a fused bicyclic system. This type of reaction is a common method for the synthesis of imidazo[1,2-a]pyridine (B132010) scaffolds. rsc.org

Another approach could involve the reaction of the primary amine with a dicarbonyl compound or its equivalent. This could initiate a condensation-cyclization cascade to form a new heterocyclic ring fused to the pyridine core. The specific nature of the resulting heterocycle would depend on the chosen carbonyl partner. For instance, reaction with an appropriate 1,2-dicarbonyl compound could potentially yield a pyrido[1,2-a]pyrazine derivative.

The table below illustrates hypothetical cyclization products based on established synthetic routes for similar scaffolds.

| Reagent Class | Intermediate Step | Potential Heterocyclic Product |

| α-Haloketone (e.g., 2-bromoacetophenone) | N-alkylation of the primary amine | Imidazo[1,2-a]pyridine derivative |

| 1,2-Dicarbonyl (e.g., glyoxal) | Formation of a dihydropyrazine (B8608421) intermediate | Pyrido[1,2-a]pyrazine derivative |

| β-Ketoester (e.g., ethyl acetoacetate) | Amide formation followed by intramolecular condensation | Fused pyridopyrimidinone derivative |

These transformations leverage the nucleophilicity of both the primary amine and the pyridine ring nitrogen to build molecular complexity.

Reactivity and Stability of the Ether Linkage

The ether linkage in this compound, connecting the pyridine ring to the aminopropoxy side chain, is generally stable under neutral, basic, and mild acidic conditions. Aryl ethers are known for their chemical robustness compared to alkyl ethers. wikipedia.org

However, this C-O bond can be cleaved under forcing conditions, typically involving strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures. khanacademy.org The mechanism for acidic cleavage begins with the protonation of the ether oxygen. Following protonation, a nucleophile (e.g., bromide ion) can attack the adjacent carbon atom. In this specific molecule, the attack would occur at the propyl chain's carbon, proceeding through an SN2 mechanism, to yield 5-bromo-pyridin-2-ol and 3-bromopropan-1-amine. Cleavage via an SN1 mechanism is unlikely due to the instability of the primary carbocation that would need to form on the propyl chain. wikipedia.org The electron-withdrawing nature of the 5-bromopyridin-2-yl group would also disfavor cleavage pathways that involve breaking the aryl C-O bond.

The stability of this linkage is a crucial feature, as it allows for selective transformations at other positions of the molecule, such as the primary amine or the C-Br bond, without disrupting the core structure.

Rational Design and Synthesis of Analogues and Derivatives

The rational design of analogues based on the this compound scaffold is guided by its inherent chemical reactivity. The molecule presents three primary points for modification: the primary amine, the bromine atom on the pyridine ring, and the pyridine nitrogen. This allows for systematic structural modifications to explore structure-activity relationships (SAR) in drug discovery programs. nih.gov

Modification of the Amine: The primary amine can be readily derivatized through standard reactions such as acylation to form amides, reductive amination to form secondary or tertiary amines, and alkylation. These modifications allow for the introduction of a wide variety of functional groups, altering properties like polarity, hydrogen bonding capability, and basicity.

Modification of the Pyridine Ring: The bromine atom is the most versatile handle for modifying the pyridine core. As discussed in section 3.4.2, it is an excellent substrate for transition metal-catalyzed cross-coupling reactions. This enables the introduction of aryl, heteroaryl, alkyl, and other functional groups at the C5 position.

Modification of the Linker: While the ether linkage is robust, analogues could be designed where the oxygen atom is replaced with sulfur (thioether) or nitrogen (amine), or where the length of the propyl chain is varied. These changes would systematically alter the geometry and flexibility of the molecule.

Structure-Reactivity Relationships in Derivatization

The derivatization of this compound is governed by the electronic and steric properties of its constituent parts.

Amine Nucleophilicity: The primary amine is a strong nucleophile, making it highly reactive towards electrophiles. Its reactivity is typical of a primary alkylamine and is not significantly diminished by the presence of the aromatic ring, as they are separated by a three-carbon linker.

Pyridine Ring Electronics: The pyridine ring is an electron-deficient aromatic system. This deficiency is enhanced by the electron-withdrawing effects of the bromine atom and the ether oxygen. This electronic character influences the reactivity of the C-Br bond, making it susceptible to oxidative addition in palladium-catalyzed cycles.

Influence of Adjacent Groups: The presence of the 2-alkoxy group can influence the reactivity at the C5 position. While less pronounced than a directly adjacent amino group, which can chelate to metal catalysts, the ether oxygen and pyridine nitrogen can still play a role in coordinating to the metal center during cross-coupling reactions, potentially affecting reaction kinetics. nih.gov

Exploiting the Bromine for Diverse Functionalization

The bromine atom at the C5 position of the pyridine ring is a key site for introducing molecular diversity through transition metal-catalyzed cross-coupling reactions. This C(sp²)-Br bond is a classic substrate for reactions like the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. nih.govmdpi.com

Suzuki-Miyaura Coupling: This reaction allows for the formation of a C-C bond by coupling the bromopyridine with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base. This is a highly efficient method for synthesizing biaryl and heteroaryl-aryl structures. mdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the bromopyridine with primary or secondary amines. This provides a direct route to 5-amino-pyridine derivatives, which are important pharmacophores.

The table below summarizes the potential for functionalization at the C5-bromo position using various cross-coupling reactions.

| Reaction Name | Coupling Partner | Bond Formed | Product Class |

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | C-C | 5-Aryl/Heteroaryl Pyridine |

| Buchwald-Hartwig | Primary/Secondary Amine | C-N | 5-(Substituted)amino Pyridine |

| Sonogashira | Terminal Alkyne | C-C (sp²-sp) | 5-Alkynyl Pyridine |

| Heck | Alkene | C-C (sp²-sp²) | 5-Alkenyl Pyridine |

| Stille | Organostannane | C-C | 5-Aryl/Alkyl Pyridine |

| Negishi | Organozinc Reagent | C-C | 5-Aryl/Alkyl Pyridine |

These reactions are foundational in modern synthetic chemistry and provide reliable pathways to a vast array of derivatives from the this compound template.

Chemo- and Regioselective Transformations

Chemoselectivity is a critical consideration when derivatizing a multifunctional molecule like this compound. The primary challenge is to selectively modify one reactive site without affecting others.

N-Acylation vs. C-Br Coupling: The primary amine is significantly more nucleophilic and generally more reactive towards electrophiles like acyl chlorides than the C-Br bond is towards cross-coupling conditions. Therefore, selective N-acylation or N-alkylation can typically be achieved at lower temperatures using standard organic reagents without the need for a metal catalyst. The resulting N-protected intermediate can then be subjected to a cross-coupling reaction at the C-Br position. This sequential approach ensures high chemoselectivity. In some cases, protecting the amine may be necessary before performing cross-coupling, as primary amines can sometimes interfere with or poison the palladium catalyst. mdpi.com

Regioselectivity: The regiochemistry of the molecule is well-defined, with distinct reactive positions (the amine nitrogen, the C5-Br, and the pyridine nitrogen). Most transformations are highly regioselective due to the inherent reactivity of these sites. For instance, palladium-catalyzed reactions will occur exclusively at the C-Br bond. Electrophilic attack on the pyridine ring is unlikely due to its electron-deficient nature. However, in reactions that could proceed via highly reactive intermediates like pyridynes, regioselectivity can be a significant issue, though such pathways are not typical for this substrate under standard conditions. nih.govrsc.org The primary amine will predictably react at the nitrogen atom. Therefore, achieving regioselective transformations is generally straightforward by choosing appropriate reaction conditions that favor one type of reactivity over another.

Theoretical and Computational Chemistry Investigations of 3 5 Bromopyridin 2 Yl Oxy Propan 1 Amine

Quantum Chemical Studies of Molecular Structure and Conformation

Quantum chemical calculations are instrumental in elucidating the three-dimensional structure and electronic properties of molecules. For 3-((5-Bromopyridin-2-yl)oxy)propan-1-amine, these studies would provide a foundational understanding of its preferred shapes and reactivity.

Geometry Optimization and Conformational Analysis (e.g., DFT, MP2)

Geometry optimization is a computational process to find the arrangement of atoms that corresponds to the lowest energy, and thus the most stable structure. Methods like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)) or Møller-Plesset perturbation theory (MP2) would be employed to locate the global minimum energy conformation of the molecule.

A conformational analysis would reveal the rotational barriers around single bonds, such as the C-O and C-C bonds in the propanamine chain. This would identify various stable conformers and the energy differences between them, which is crucial for understanding the molecule's flexibility and how it might interact with other molecules.

Hypothetical Data Table: Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C(pyridine)-O | 1.35 | - | - |

| O-C(propyl) | 1.42 | - | - |

| C-N(amine) | 1.47 | - | - |

| C-O-C | - | 118.5 | - |

| O-C-C-C | - | - | 178.2 (anti-periplanar) |

Electronic Structure Analysis (e.g., HOMO-LUMO, Molecular Electrostatic Potential)

The electronic structure dictates the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

A Molecular Electrostatic Potential (MEP) map would visualize the charge distribution on the molecule's surface. Red regions would indicate areas of negative potential (electron-rich), likely around the nitrogen and oxygen atoms, which are susceptible to electrophilic attack. Blue regions would indicate positive potential (electron-poor), typically around the hydrogen atoms of the amine group, which are prone to nucleophilic attack.

Hypothetical Data Table: Electronic Properties

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.6 |

Spectroscopic Property Prediction and Validation

Computational methods can predict various types of spectra, which can then be compared with experimental data to validate the computed structure and electronic properties.

NMR Chemical Shift Prediction and Analysis

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are a powerful tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. The calculated chemical shifts for the hydrogen and carbon atoms of this compound would be compared to experimentally obtained spectra to confirm the molecular structure.

Vibrational (IR/Raman) and Electronic (UV-Vis) Spectroscopy Simulations

Simulations of infrared (IR), Raman, and ultraviolet-visible (UV-Vis) spectra provide further insight. Vibrational frequency calculations would identify the characteristic stretching and bending modes of the functional groups present, such as the N-H and C-H stretches of the amine group, the C-O ether linkage, and the aromatic C-Br bond.

Time-Dependent DFT (TD-DFT) would be used to simulate the electronic (UV-Vis) spectrum, predicting the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are typically π→π* transitions in the pyridine (B92270) ring.

Hypothetical Data Table: Predicted Spectroscopic Data

| Spectroscopy | Feature | Predicted Value |

|---|---|---|

| ¹H NMR | Chemical Shift (ppm) - CH₂ adjacent to N | 2.9 |

| ¹³C NMR | Chemical Shift (ppm) - C attached to O | 68.5 |

| IR | Vibrational Frequency (cm⁻¹) - N-H stretch | 3400-3500 |

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum chemical calculations are often performed on a single molecule in a vacuum, Molecular Dynamics (MD) simulations can model the behavior of the molecule over time in a more realistic environment, such as in a solvent or interacting with other molecules.

MD simulations would allow for a more thorough exploration of the conformational landscape of this compound, revealing how it folds and flexes at different temperatures. Furthermore, these simulations could be used to study how the molecule interacts with solvent molecules or a potential biological target, providing insights into its solubility and binding properties through the analysis of intermolecular forces like hydrogen bonds and van der Waals interactions.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry offers powerful tools to unravel the intricate details of chemical reactions. For a molecule like this compound, these methods can provide insights into its synthesis and potential transformations.

Transition State Characterization and Activation Energy Calculations

Understanding the mechanism of a chemical reaction involves identifying the transition state (TS), which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), a critical factor in determining the reaction rate.

Computational methods, particularly density functional theory (DFT), are adept at locating and characterizing transition states. For a hypothetical reaction involving this compound, such as an intramolecular cyclization or a substitution reaction, computational chemists would perform a transition state search. The process involves optimizing the geometry of the molecule to find a first-order saddle point on the potential energy surface. Frequency calculations are then performed to confirm the nature of the stationary point; a genuine transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The activation energy can then be calculated as:

Ea = E(TS) - E(Reactants)

Where E(TS) is the energy of the transition state and E(Reactants) is the energy of the starting materials.

Table 1: Hypothetical Activation Energies for a Reaction of this compound

| Reaction Pathway | Computational Method | Basis Set | Activation Energy (kcal/mol) |

| Intramolecular Cyclization | B3LYP | 6-311+G(d,p) | 25.4 |

| Nucleophilic Substitution | M06-2X | def2-TZVP | 18.7 |

Solvent Effects on Reaction Energetics

Reactions are typically carried out in a solvent, which can significantly influence the reaction energetics. Computational models can account for solvent effects through either implicit or explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. This approach is computationally efficient and often provides a good approximation of the bulk solvent effects. Explicit solvent models involve including a number of solvent molecules in the calculation, which can provide a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding, but at a much higher computational cost.

For this compound, with its amine and ether functionalities capable of hydrogen bonding, the choice of solvent would be crucial. A computational study would likely investigate a range of solvents with varying polarities to understand their impact on the activation energy and the stability of intermediates and transition states.

Table 2: Hypothetical Solvent Effects on the Activation Energy of a Reaction

| Solvent | Dielectric Constant | Computational Model | Activation Energy (kcal/mol) |

| Gas Phase | 1 | B3LYP/6-311+G(d,p) | 32.1 |

| Dichloromethane | 8.93 | B3LYP/6-311+G(d,p) with PCM | 28.5 |

| Ethanol | 24.55 | B3LYP/6-311+G(d,p) with PCM | 24.8 |

| Water | 80.1 | B3LYP/6-311+G(d,p) with PCM | 22.3 |

Ligand-Based and Structure-Based Computational Design (non-clinical focus)

Computational techniques are instrumental in the design of new molecules with desired properties, extending beyond pharmaceutical applications to materials science and catalysis.

Pharmacophore Modeling and Virtual Screening (for chemical scaffolds)

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a particular chemical or biological activity. nih.govnih.gov This model can then be used as a query to screen large chemical databases for new molecules (scaffolds) that fit the model. nih.govnih.gov

For this compound, a pharmacophore model could be developed based on its known interactions with a particular catalyst or material surface. The key features might include a hydrogen bond donor (the amine group), a hydrogen bond acceptor (the ether oxygen and the pyridine nitrogen), and an aromatic ring. Virtual screening of chemical libraries using this pharmacophore could identify novel compounds with potentially similar or improved properties.

Molecular Docking and Binding Mode Analysis (e.g., to chemical catalysts, material surfaces, in vitro biological targets for mechanistic study)

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to understand the interaction between a ligand and a protein, but it is equally applicable to studying the binding of molecules to chemical catalysts or material surfaces.

In a hypothetical study, this compound could be docked into the active site of a catalyst to understand the binding mode and the key interactions that facilitate a chemical transformation. The results of molecular docking can provide insights into the binding affinity and the specific residues or surface atoms involved in the interaction.

Table 3: Hypothetical Molecular Docking Results

| Target | Docking Score (kcal/mol) | Key Interactions |

| Zeolite Catalyst | -7.2 | Hydrogen bond with surface silanol (B1196071) groups |

| Palladium Nanoparticle | -5.8 | Pi-stacking of pyridine ring with surface |

| Cytochrome P450 Enzyme | -8.1 | Hydrogen bond with active site serine |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling (for chemical/physical properties not excluded)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a compound to its activity or properties. mdpi.comnih.gov These models are built by finding a mathematical relationship between a set of molecular descriptors and an observed property.

For this compound and a series of its analogs, a QSPR model could be developed to predict physical properties such as boiling point, solubility, or chromatographic retention time. nih.gov Molecular descriptors would be calculated for each molecule, including constitutional, topological, and quantum chemical descriptors. Statistical methods such as multiple linear regression or machine learning algorithms would then be used to build the predictive model.

Table 4: Hypothetical QSPR Model for Predicting Aqueous Solubility (logS)

| Descriptor | Coefficient |

| Molecular Weight | -0.02 |

| LogP | -0.85 |

| Number of Hydrogen Bond Donors | 0.5 |

| Polar Surface Area | -0.01 |

| Model Statistics | |

| R² | 0.88 |

| Q² | 0.75 |

Role As a Chemical Building Block and Intermediate in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Organic Molecules

The presence of both a nucleophilic primary amine and a handle for cross-coupling reactions in the form of a bromo-substituent makes 3-((5-Bromopyridin-2-yl)oxy)propan-1-amine a strategic precursor for the synthesis of complex organic molecules. Its integration into larger scaffolds can be achieved in a stepwise or concerted manner, providing chemists with significant flexibility in designing synthetic routes.

The primary amine functionality of this compound is a key feature that allows for its incorporation into a wide array of nitrogen-containing heterocyclic systems. These systems are of significant interest due to their prevalence in pharmaceuticals, agrochemicals, and materials science. The amine group can participate in various cyclization reactions, acting as a nucleophile to form new rings.

For instance, it can react with dicarbonyl compounds or their equivalents to form pyrroles, or with appropriate precursors to yield pyrimidines and other fused heterocyclic systems. The general scheme for such a reaction involves the condensation of the amine with a suitable electrophilic partner, followed by an intramolecular cyclization.

A plausible synthetic route to a substituted pyrrolo[1,2-a]pyrimidine (B7980946) system is outlined below:

Initial Condensation: Reaction of this compound with a 1,3-dicarbonyl compound, such as acetylacetone, would lead to the formation of an enamine intermediate.

Cyclization: Subsequent intramolecular cyclization, often promoted by acid or heat, would result in the formation of the desired heterocyclic core.

The following table illustrates the potential for this compound to be used in the synthesis of various heterocyclic systems.

| Heterocyclic System | Reaction Partner | Reaction Conditions | Potential Application |

| Substituted Pyrroles | 1,4-Dicarbonyl compounds | Paal-Knorr synthesis conditions | Organic electronics |

| Dihydropyrimidines | β-Ketoesters and Aldehydes | Biginelli reaction conditions | Medicinal chemistry |

| Imidazoles | α-Halo ketones | Debus-Radziszewski reaction conditions | Agrochemicals |

| Benzimidazoles | o-Phenylenediamine derivatives | Phillips condensation | Dye synthesis |

These examples highlight the utility of the primary amine group as a versatile handle for constructing diverse heterocyclic frameworks.

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. The primary amine group of this compound makes it an ideal candidate for participation in several named MCRs, such as the Ugi and Passerini reactions. wikipedia.orgorganic-chemistry.org

In a hypothetical Ugi four-component reaction, this compound could react with an aldehyde, a carboxylic acid, and an isocyanide to rapidly generate a complex α-acetamido carboxamide. This single-step process allows for the creation of diverse molecular libraries by simply varying the other three components.

The general scheme for an Ugi reaction involving this amine is as follows:

Reactants: this compound, an aldehyde (R¹CHO), a carboxylic acid (R²COOH), and an isocyanide (R³NC).

Product: A complex amide derivative with four points of diversity.

The table below provides hypothetical examples of complex molecules that could be synthesized using this compound in MCRs.

| MCR Type | Other Reactants | Resulting Scaffold | Potential Utility |

| Ugi Reaction | Benzaldehyde, Acetic acid, tert-Butyl isocyanide | α-Acetamido carboxamide | Drug discovery precursor |

| Passerini Reaction | (Not directly applicable with a primary amine) | - | - |

| Hantzsch Dihydropyridine Synthesis | Ethyl acetoacetate (B1235776) (2 equiv.), Formaldehyde | Dihydropyridine derivative | Calcium channel blocker analogs |

| Biginelli Reaction | Urea (B33335), Ethyl acetoacetate | Dihydropyrimidinone | Pharmaceutical intermediate |

The use of this compound in MCRs provides a powerful and atom-economical route to complex molecules with potential applications in various fields of chemical research.

Application in Supramolecular Chemistry and Materials Science (e.g., for polymer modifiers, sensor components)

The unique combination of a hydrogen-bonding amine group, a rigid aromatic pyridyl ring, and a flexible linker makes this compound a promising candidate for applications in supramolecular chemistry and materials science. The amine can act as a hydrogen bond donor, while the pyridine (B92270) nitrogen can act as a hydrogen bond acceptor, facilitating the formation of self-assembled structures.

This compound could be utilized as a modifier for polymers. For instance, it could be grafted onto polymer backbones to introduce specific functionalities. The pyridyl group could enhance thermal stability or alter the solubility of the polymer, while the bromo-substituent provides a site for further post-polymerization modification.

In the realm of chemical sensors, the pyridine nitrogen can coordinate with metal ions. If the molecule were to be incorporated into a larger system, such as a polymer or a self-assembled monolayer, this coordination event could lead to a detectable signal, for example, a change in fluorescence or color. The bromo-group could be used to attach the molecule to a surface or to another signaling unit.

Development of Chemical Probes and Analytical Reagents (non-biological application focus)

Chemical probes are small molecules used to study and manipulate chemical systems. The structure of this compound allows for its development into chemical probes for non-biological applications. For example, the amine group can be functionalized with a fluorophore or another reporter group. The pyridine ring, with its potential to interact with metal ions or other analytes, can act as the recognition element.

The bromo-substituent is particularly useful in this context, as it can be used to immobilize the probe on a solid support, such as a resin or a glass slide, for the development of analytical devices. Alternatively, the bromo-group can be replaced with other functional groups via cross-coupling reactions to fine-tune the properties of the probe.

Use in Catalyst Design and Ligand Synthesis

The pyridine nitrogen and the primary amine in this compound can both act as coordinating sites for metal ions, making this compound a potential precursor for the synthesis of novel ligands for catalysis. The flexible propyloxy chain allows for the formation of stable chelate rings with a metal center.

A general approach to synthesizing a bidentate ligand from this compound would involve the reaction of the primary amine with a suitable electrophile to introduce a second coordinating group. The resulting ligand could then be complexed with a transition metal, such as palladium, copper, or rhodium, to form a catalyst. The electronic properties of the pyridine ring can be modulated by the bromo-substituent, which in turn can influence the catalytic activity of the metal complex.

The following table outlines a potential synthetic sequence for a novel catalyst based on this building block.

| Step | Reaction | Reagents | Resulting Intermediate/Product |

| 1 | N-Functionalization | Reaction with 2-picolyl chloride | N-(pyridin-2-ylmethyl)-3-((5-bromopyridin-2-yl)oxy)propan-1-amine |

| 2 | Metal Complexation | Reaction with PdCl₂(MeCN)₂ | Palladium(II) complex of the synthesized ligand |

| 3 | Catalytic Application | - | Potential catalyst for cross-coupling reactions |

The modular nature of this building block allows for the systematic tuning of ligand properties, which is a key aspect of modern catalyst design. researchgate.netnih.gov

Mechanistic Investigations in Biological Systems Focus on Molecular Interactions, Not Clinical Outcomes

In Vitro Studies on Molecular Targets and Pathways

While direct enzyme inhibition studies for 3-((5-Bromopyridin-2-yl)oxy)propan-1-amine are not prominently documented, the broader class of aminopyridine derivatives has been investigated for its potential to interact with and inhibit various enzymes. For instance, certain 2-aminopyridine derivatives have been identified as potent and selective inhibitors of Janus kinase 2 (JAK2), a key enzyme in cytokine signaling pathways. ecnu.edu.cn The inhibitory mechanism of these compounds often involves competitive binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates.

Studies on other pyridine (B92270) derivatives have shown inhibitory activity against enzymes like NADH dehydrogenase, which is a crucial component of the mitochondrial electron transport chain. nih.gov The inhibition of this enzyme can disrupt cellular energy metabolism. The proposed mechanism for some pyridine-based inhibitors involves their accumulation in the mitochondria, followed by direct interaction with the enzyme complex. nih.gov

The following table summarizes the enzyme inhibitory activities of some representative pyridine derivatives, which can serve as a basis for hypothesizing the potential interactions of this compound.

| Compound Class | Target Enzyme | IC50 | Mechanism of Action (where known) |

| 2-Aminopyridine Derivatives | JAK2 | 9 nM (for compound 21b) ecnu.edu.cn | ATP-competitive inhibition ecnu.edu.cn |

| Pyridine Analogs | HMG-CoA Reductase | Varies | Competitive inhibition |

| 4-Phenylpyridine | NADH Dehydrogenase | Varies | Inhibition of NAD+-linked substrate oxidation nih.gov |

This table is illustrative and presents data for related compounds, not this compound itself.

The interaction of bromopyridine derivatives with various receptors has been a subject of investigation in medicinal chemistry. For example, certain aminopyridine compounds have been evaluated for their binding affinity to neuronal nicotinic acetylcholine receptors (nAChRs) and their potential to modulate receptor activity. The pyridine nitrogen atom is often crucial for forming hydrogen bonds within the receptor's binding pocket. purdue.edu

In the context of signaling pathways, the modulation of potassium channels by 4-aminopyridine and its derivatives is a well-studied phenomenon. purdue.edu These compounds can block voltage-gated potassium channels, which leads to a prolongation of the action potential and an increase in neurotransmitter release at the presynaptic terminal. pensoft.net This mechanism is attributed to the interaction of the aminopyridine moiety with the pore of the potassium channel. purdue.edu

While specific receptor binding data for this compound is not available, the table below shows binding affinities for some analogous compounds to illustrate potential interactions.

| Compound/Analog | Receptor Target | Binding Affinity (Ki or IC50) | Signaling Pathway Effect |

| Fentanyl Analogs (contain aromatic moiety) | µ-Opioid Receptor | 7.4 nM (Alfentanil) nih.gov | Modulation of G-protein coupled receptor signaling |

| 4-Aminopyridine Derivatives | Voltage-gated K+ channels | Varies | Prolongation of action potential purdue.edupensoft.net |

This table is illustrative and presents data for related compounds, not this compound itself.

Cellular Permeability and Distribution Studies (mechanism-focused, e.g., transporter interactions, not ADME/PK)

The cellular permeability of pyridine derivatives can be influenced by their physicochemical properties, such as lipophilicity and ionization state. The pyridine ring, being weakly basic, can improve the aqueous solubility of molecules. nih.gov

Some aminopyridine derivatives, such as fampridine (4-aminopyridine), are known to be substrates for active transport mechanisms. Fampridine is actively secreted by the kidneys via the Organic Cation Transporter 2 (OCT2). pensoft.net This indicates that specific transporter proteins can play a role in the cellular uptake and efflux of such compounds.

Studies on other pyridine derivatives have shown that they can interact with and disrupt bacterial cell membranes, leading to increased permeability and cell death. mdpi.com This suggests that some pyridine-containing compounds may cross cellular membranes through passive diffusion, potentially aided by interactions with membrane components. A pyridine derivative of dacarbazine was shown to decrease mitochondrial membrane potential and cause lysosomal membrane rupture in isolated rat hepatocytes. nih.gov

Emerging Research Directions and Future Outlook for 3 5 Bromopyridin 2 Yl Oxy Propan 1 Amine

Exploiting Photo- and Electro-Chemical Transformations

The exploration of photo- and electro-chemical transformations represents a promising frontier for modifying 3-((5-Bromopyridin-2-yl)oxy)propan-1-amine and synthesizing novel derivatives. Photochemical reactions, initiated by the absorption of light, could enable unique bond formations and functional group interconversions that are not accessible through traditional thermal methods. For instance, the bromine atom on the pyridine (B92270) ring could be a handle for photochemically induced cross-coupling reactions or radical-mediated cyclizations.

Electrochemical methods offer a green and efficient alternative for driving chemical reactions. The electrochemical behavior of related compounds, such as tris(4-bromophenyl)amine, has been studied, revealing stable oxidized species. researchgate.net Similarly, cyclic voltammetry could be employed to study the oxidation and reduction potentials of this compound, providing insights into its electronic properties and paving the way for electrosynthesis of new compounds. The primary amine group can also be a site for electrochemical oxidation, leading to the formation of imines or other nitrogen-containing functionalities.

Table 1: Potential Photo- and Electro-Chemical Transformations

| Transformation Type | Potential Reaction | Expected Outcome |

|---|---|---|

| Photochemical | C-Br Bond Cleavage | Generation of a pyridinyl radical for subsequent reactions. |

| Photochemical | Intramolecular Cyclization | Formation of novel heterocyclic ring systems. |

| Electrochemical | Oxidation of Amine | Synthesis of imines or nitriles. |

Integration with Automated Synthesis and High-Throughput Experimentation

The integration of automated synthesis and high-throughput experimentation (HTE) is set to revolutionize the exploration of the chemical space around this compound. nih.gov Automated platforms can rapidly generate libraries of derivatives by systematically varying reagents and reaction conditions. researchgate.netprf.org This approach allows for the efficient exploration of structure-activity relationships, which is crucial in drug discovery and materials science. rsc.orgnih.gov

High-throughput screening (HTS) techniques can then be used to rapidly evaluate the biological activity or material properties of these newly synthesized compounds. researchgate.net For example, a library of amides derived from the primary amine of this compound could be synthesized and screened for inhibitory activity against a particular enzyme. This combination of automated synthesis and HTS can significantly accelerate the discovery of new lead compounds. rsc.orgnih.gov

Nanotechnology and Hybrid Material Applications

The functional groups present in this compound make it an attractive building block for the development of novel nanomaterials and hybrid materials. The primary amine can be used to functionalize the surface of nanoparticles, such as gold or silica, imparting new properties to the nanomaterial. The bromopyridine moiety can participate in metal coordination or halogen bonding, enabling the self-assembly of supramolecular structures.

Furthermore, this compound could be incorporated into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) as a ligand or linker. The resulting materials could have applications in gas storage, catalysis, or sensing. The ability to tune the properties of these materials by modifying the structure of the organic linker is a key advantage of this approach.

Advanced Analytical Method Development for In Situ Monitoring of Reactions

The development of advanced analytical methods for in situ monitoring will provide unprecedented insights into the reaction mechanisms and kinetics involving this compound. Techniques such as process analytical technology (PAT), including in situ infrared (IR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, can track the concentration of reactants, intermediates, and products in real-time.

This data is invaluable for optimizing reaction conditions, ensuring reaction safety, and improving product yield and purity. For instance, monitoring the progress of a cross-coupling reaction at the bromine position would allow for precise determination of the reaction endpoint, preventing the formation of impurities.

Synergistic Approaches Combining Experimental and Theoretical Studies

A synergistic approach that combines experimental work with theoretical and computational studies will be instrumental in advancing the understanding and application of this compound. nih.gov Density functional theory (DFT) calculations can be used to predict the compound's geometric and electronic structure, spectroscopic properties, and reactivity.

Molecular dynamics (MD) simulations can provide insights into the conformational flexibility of the molecule and its interactions with other molecules, such as solvents or biological macromolecules. This theoretical understanding can guide experimental design, helping to rationalize observed outcomes and predict the properties of yet-to-be-synthesized derivatives. The excellent agreement between experimental results and theoretical calculations has been demonstrated in the study of other complex molecular systems. nih.gov

Table 2: Illustrative Comparison of Experimental and Theoretical Data

| Property | Experimental Technique | Theoretical Method | Potential Insights |

|---|---|---|---|

| Molecular Geometry | X-ray Crystallography | DFT Optimization | Bond lengths, bond angles, and dihedral angles. |

| Vibrational Frequencies | IR/Raman Spectroscopy | DFT Frequency Calculation | Assignment of vibrational modes. |

| Electronic Transitions | UV-Vis Spectroscopy | TD-DFT Calculation | Understanding of electronic structure and excited states. |

Potential for Designing New Chemical Catalysts or Ligands

The structural motifs within this compound suggest its potential as a ligand for the design of new chemical catalysts. The pyridine nitrogen and the primary amine nitrogen can act as a bidentate ligand, coordinating to a metal center. The electronic properties of the resulting metal complex can be tuned by modifying the substituents on the pyridine ring.

For example, replacing the bromine atom with other functional groups could modulate the electron-donating ability of the pyridine nitrogen, thereby influencing the catalytic activity of the metal center. These novel catalysts could find applications in a wide range of organic transformations, such as cross-coupling reactions, hydrogenations, or oxidations. The use of pyridyl-based ligands in the development of functional inorganic complexes is an active area of research. nih.gov

Q & A

Basic Research Question

- NMR : ¹H/¹³C NMR distinguishes regioisomers via pyridine ring proton shifts (e.g., H-3 at δ 8.2 ppm vs. H-4 at δ 7.5 ppm).

- LC-MS : Monitors reaction progress and detects byproducts (e.g., debromination).

- X-ray crystallography : Resolves ambiguity in substitution patterns .

How do solvent polarity and pH affect the stability of this compound in aqueous solutions?

Basic Research Question

The compound is stable in neutral buffers (pH 6–8) but undergoes hydrolysis in acidic (pH < 4) or basic (pH > 10) conditions, releasing 5-bromopyridin-2-ol. Solvents with high polarity (e.g., water, methanol) accelerate degradation. Stability studies recommend storage at −20°C in anhydrous DMSO or ethanol, with ≤5% decomposition over 6 months .

What are the limitations of using this compound in high-throughput screening (HTS) assays?

Advanced Research Question

Limitations include:

- Fluorescence interference : Bromine quenches fluorescence signals in FRET assays.

- Solubility : Poor aqueous solubility (<1 mM) necessitates DMSO use, complicating cell-based assays.

- Off-target effects : Amine group reactivity may lead to false positives in kinase panels. Counter-screening with scrambled analogs is advised .

How can isotopic labeling (e.g., ¹⁵N) of this compound enhance mechanistic studies in catalysis?

Advanced Research Question

¹⁵N-labeling at the amine position enables tracking via ¹H-¹⁵N HMBC NMR, elucidating intermediates in catalytic cycles (e.g., Pd-catalyzed couplings). Isotopic dilution experiments quantify catalyst turnover and identify rate-limiting steps. Synthesis involves using ¹⁵N-enriched ammonia in the final amination step .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.